2-Fluoro-6-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-ylamino)benzoic acid
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Overview
Description
2-Fluoro-6-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-ylamino)benzoic acid is a complex organic compound that features a fluorinated benzene ring and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-ylamino)benzoic acid typically involves multi-step organic reactions. The process may start with the fluorination of a benzene derivative, followed by the introduction of the tetrahydropyran moiety through glycosylation reactions. The acetylation of hydroxyl groups is usually achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the tetrahydropyran moiety.
Reduction: Reduction reactions could target the carbonyl groups in the acetoxy substituents.
Substitution: Nucleophilic substitution reactions may occur at the fluorinated benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates due to their structural complexity and functional group diversity.
Industry
In materials science, the compound might be used in the development of new polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism by which 2-Fluoro-6-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-ylamino)benzoic acid exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-aminobenzoic acid
- 2-Fluoro-6-(tetrahydro-2H-pyran-2-ylamino)benzoic acid
- 2-Fluoro-6-((2R,3R,4S,5R,6R)-tetrahydro-2H-pyran-2-ylamino)benzoic acid
Uniqueness
The uniqueness of 2-Fluoro-6-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-ylamino)benzoic acid lies in its combination of a fluorinated aromatic ring with a highly functionalized tetrahydropyran moiety
Properties
Molecular Formula |
C21H24FNO11 |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
2-fluoro-6-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C21H24FNO11/c1-9(24)30-8-15-17(31-10(2)25)18(32-11(3)26)19(33-12(4)27)20(34-15)23-14-7-5-6-13(22)16(14)21(28)29/h5-7,15,17-20,23H,8H2,1-4H3,(H,28,29)/t15-,17-,18+,19-,20-/m1/s1 |
InChI Key |
AMHOFUAEXUDZRO-XIKSMUEASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC2=C(C(=CC=C2)F)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC2=C(C(=CC=C2)F)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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